The synthesis of 1-(3-Methoxyphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea can be approached through various methodologies. While specific detailed synthetic routes for this compound were not provided in the search results, typical methods for synthesizing similar urea derivatives involve:
For instance, a common approach in synthesizing urea derivatives involves first preparing an intermediate carbamate followed by its conversion to the desired urea through nucleophilic attack by an amine.
The molecular structure of 1-(3-Methoxyphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea can be represented using various structural formulas. The compound features:
The SMILES notation for this compound is CCCOc1cc(Nc2ccc(NC(=O)Nc3cccc(OC)c3)cc2)nc(C)n1
, which provides insight into its connectivity and functional groups.
While specific chemical reactions involving 1-(3-Methoxyphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea were not detailed in the search results, compounds of this nature typically participate in:
The mechanism of action for 1-(3-Methoxyphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea would likely involve interactions at specific biological targets, potentially including:
Data regarding specific targets or pathways affected by this compound were not available in the search results, but further research would be necessary to elucidate these details.
The physical and chemical properties of 1-(3-Methoxyphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea include:
Specific data such as melting point, boiling point, density, and solubility were not provided in the search results but are crucial for understanding the behavior of the compound under various conditions.
Given its structural characteristics, 1-(3-Methoxyphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea may have several scientific applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2